N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with a molecular formula of C36H49N3O6 and a molecular weight of 619.8 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amines, hydroxyls, and carbonyls, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves multiple steps, starting from readily available raw materials. The process typically includes:
Formation of N-cyclohexylcyclohexanamine: This step involves the reaction of cyclohexylamine with cyclohexanone under acidic conditions to form N-cyclohexylcyclohexanamine.
Introduction of the Hydroxy and Dimethyl Groups:
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the intermediate compound with prop-2-enoxycarbonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid undergoes various types of chemical reactions, including:
Substitution: The amine group can undergo substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of N-alkyl derivatives
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine: A simpler analog with similar structural features but lacking the additional functional groups.
Cyclohexanone derivatives: Compounds with similar cyclohexanone core structures but different substituents.
Propanoic acid derivatives: Compounds with similar propanoic acid moieties but different side chains.
Uniqueness
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H47N3O6 |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2 |
InChI Key |
FEVQYTKNXMUFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.